molecular formula C11H8F3N3OS2 B2856585 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 309280-39-5

2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2856585
CAS RN: 309280-39-5
M. Wt: 319.32
InChI Key: AZUDTNUSWWODJN-UHFFFAOYSA-N
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Description

The compound “2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains several functional groups, including a phenylsulfanyl group, a trifluoromethyl group, and a thiadiazol group . These groups are common in many pharmaceutical and agrochemical compounds .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of BPTES analogs, related to the chemical structure of interest, as glutaminase inhibitors. These inhibitors have shown promise in cancer therapy by attenuating the growth of human lymphoma cells in vitro and in mouse models, highlighting the therapeutic potential of GLS inhibition in oncology (Shukla et al., 2012).

Antimicrobial Applications

Baviskar et al. (2013) synthesized a series of compounds including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide to evaluate their antimicrobial activities. The study found significant in vitro antibacterial and antifungal activities against various pathogens, suggesting the potential of these compounds as antimicrobial agents (Baviskar et al., 2013).

Structural and Chemical Analysis

Boechat et al. (2011) and Ismailova et al. (2014) conducted structural and chemical analyses of compounds structurally related to 2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. These studies provide insight into the molecular configurations and properties that could influence the biological activities and applications of such compounds (Boechat et al., 2011); (Ismailova et al., 2014).

Versatility in Synthesis and Application

The versatility of N-Acyl-3,3-difluoro-2-oxoindoles for preparing various derivatives, including those related to the compound of interest, has been explored by Boechat et al. (2008). This work demonstrates the compound's potential in synthesizing a wide range of biologically active derivatives (Boechat et al., 2008).

properties

IUPAC Name

2-phenylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3OS2/c12-11(13,14)9-16-17-10(20-9)15-8(18)6-19-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUDTNUSWWODJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

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